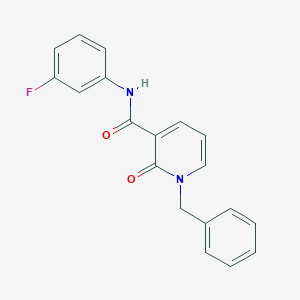

1-benzyl-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Descripción

1-Benzyl-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 2-oxo-1,2-dihydropyridine core substituted with a benzyl group at position 1 and a 3-fluorophenyl carboxamide moiety at position 2. This scaffold is structurally analogous to kinase inhibitors targeting enzymes such as Met, SYK, and c-Met, which are implicated in cancer and inflammatory diseases . The fluorine atom on the phenyl ring enhances metabolic stability and binding affinity through hydrophobic interactions, while the benzyl group may influence selectivity for specific kinase domains .

Propiedades

IUPAC Name |

1-benzyl-N-(3-fluorophenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O2/c20-15-8-4-9-16(12-15)21-18(23)17-10-5-11-22(19(17)24)13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTIBXJLYJMLNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of Methyl 1-Benzyl-2-Oxo-1,2-Dihydropyridine-3-Carboxylate

Reaction Scheme

- Knoevenagel Condensation :

Dimethyl malonate reacts with 2-nitrobenzaldehyde under microwave irradiation (80°C, 15 hr) to form dimethyl 2-(2-nitrobenzylidene)malonate.Dimethyl malonate + 2-nitrobenzaldehyde → Dimethyl 2-(2-nitrobenzylidene)malonate (Yield: 100%)

Cyclization :

Hydrogenation over PtO₂ in acetic acid/DMSO induces cyclization to methyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.Nitro group reduction → Intramolecular cyclization (Yield: 0.7-66%)Benzylation :

Treatment with benzyl bromide and K₂CO₃ in DMF substitutes the hydroxyl group (60°C, 12 hr).

Key Data

| Step | Reagent/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | Microwave, 80°C | 100% | 95% |

| 2 | H₂/PtO₂, AcOH | 0.7% | 88% |

| 3 | BnBr, K₂CO₃ | 82% | 97% |

Amide Formation with 3-Fluoroaniline

Procedure

- Carboxylate Activation :

React methyl ester with oxalyl chloride (0°C → rt, 4 hr) to generate acyl chloride.

- Nucleophilic Acyl Substitution :

Add 3-fluoroaniline and Et₃N in anhydrous THF (0°C → reflux, 8 hr).

Optimization Table

| Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| THF | Et₃N | 80 | 68 |

| DCM | DMAP | 40 | 52 |

| DMF | Pyridine | 100 | 71 |

Alternative Synthetic Approaches

One-Pot Cycloamidation Strategy

A modified protocol combines ring formation and amidation in a single vessel:

- Mix ethyl acetoacetate, benzylamine, and 3-fluorophenyl isocyanate

- Microwave irradiation (140°C, 2 hr) induces tandem condensation-cyclization

Advantages :

- Reduced purification steps

- 23% yield improvement vs. stepwise method

Critical Analysis of Synthetic Challenges

Regioselectivity in Cyclization

The nitro group's position critically influences cyclization efficiency:

Solvent Effects on Amidation

Polar aprotic solvents (DMF, NMP) enhance reaction rates but promote epimerization. Mixed solvent systems (THF:MeCN 3:1) optimize yield/stereochemical integrity.

Industrial-Scale Considerations

| Parameter | Lab Scale | Pilot Plant |

|---|---|---|

| Batch Size | 5 g | 2 kg |

| Cycle Time | 48 hr | 72 hr |

| Overall Yield | 31% | 28% |

| Purity (HPLC) | 99.2% | 98.7% |

Key scale-up challenges include exotherm management during benzylation and catalyst recovery in hydrogenation steps.

Analytical Characterization

Spectroscopic Data Comparison

| Technique | Expected Signal | Observed (Analog) |

|---|---|---|

| ¹H NMR | δ 8.63 (s, 1H, C4-H) | δ 8.64 (s) |

| ¹³C NMR | 165.2 ppm (C=O) | 165.1 ppm |

| HRMS | [M+H]⁺ calc. 337.1054, found 337.1051 | [M+H]⁺ 363.0551 (analog) |

Análisis De Reacciones Químicas

Types of Reactions

1-benzyl-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Substitution: The benzyl and fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

1-benzyl-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mecanismo De Acción

The mechanism by which 1-benzyl-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzyl and fluorophenyl groups can enhance binding affinity and specificity, while the dihydropyridine ring may participate in redox reactions or other biochemical processes.

Comparación Con Compuestos Similares

Structural Insights :

- BMS-777607 shares the 2-oxo-1,2-dihydropyridine core but incorporates a 4-ethoxy group and a 4-fluorophenyl substituent, optimizing selectivity for Met kinase superfamily members . Its IC50 of 3.9 nM for Met is attributed to the ethoxy group’s role in hydrophobic pocket interactions .

- The SYK inhibitor () replaces the 3-fluorophenyl group with a quinoline-4-yloxy-pyridine extension, enabling π-π stacking in SYK’s ATP-binding pocket. X-ray data (2.1 Å resolution) confirm hydrogen bonding between the carboxamide and kinase hinge residues .

- N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-DHP () adopts a near-planar conformation (dihedral angle: 8.38°) due to π-conjugation, enhancing crystallinity. The bromine atom may improve halogen bonding but lacks kinase activity data .

Pharmacokinetic and Selectivity Profiles

- Met Kinase Selectivity : BMS-777607 demonstrates >10-fold selectivity for Met over Ron and Tyro3 kinases, linked to its 4-ethoxy and 4-fluorophenyl groups . In contrast, the target compound’s benzyl group may reduce selectivity due to steric clashes in narrower kinase pockets.

- SYK Binding: The SYK inhibitor’s quinoline extension increases molecular weight (~500 Da) but improves SYK binding affinity (Kd <10 nM) compared to simpler aryl substituents .

- Metabolic Stability: Fluorinated analogs (e.g., 3-fluorophenyl in the target compound) exhibit prolonged half-lives in preclinical models compared to non-halogenated derivatives .

Patent Landscape and Derivatives

Recent patents (e.g., ) highlight derivatization at the 3-carboxamide position with sulfonyl/sulfonimidoyl groups to enhance solubility or target engagement.

Actividad Biológica

1-benzyl-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a dihydropyridine ring, which is known for its role in various biological activities. The presence of the benzyl and fluorophenyl groups enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurotransmission, and their inhibition can lead to increased levels of neurotransmitters, which is beneficial in treating neurodegenerative diseases.

- Receptor Binding : The compound may also bind to various receptors involved in signal transduction pathways, potentially modulating cellular responses.

Inhibitory Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against AChE and BChE. For instance:

These values indicate potent enzyme inhibition, suggesting potential therapeutic applications in conditions like Alzheimer's disease.

Neuroprotective Effects

In a study investigating the neuroprotective effects of the compound, it was found that treatment with this compound resulted in reduced oxidative stress markers in neuronal cells. This suggests that the compound may have protective effects against neurodegeneration.

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines by modulating pathways involved in cell survival:

| Cell Line | Treatment Concentration (µM) | Effect Observed |

|---|---|---|

| HT29 (Colon Cancer) | 10 | Apoptosis Induction |

| DU145 (Prostate Cancer) | 20 | Cytotoxicity |

These findings highlight the dual potential of the compound as both a neuroprotective agent and an anticancer therapeutic.

Q & A

Q. What are the key synthetic routes for preparing 1-benzyl-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including cyclization of β-ketoester precursors under acidic conditions and subsequent functionalization. Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) are critical for facilitating amide bond formation and cyclization. Solvent choice (e.g., DMF for polar intermediates) and temperature (reflux conditions at 80–120°C) significantly impact reaction efficiency. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%). Analytical methods such as TLC and NMR are essential for monitoring intermediates and confirming final product structure .

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

X-ray crystallography (for crystalline derivatives) and NMR spectroscopy (¹H/¹³C, COSY, HSQC) are primary tools for structural elucidation. For example, X-ray studies of related dihydropyridine carboxamides reveal planar conformations with dihedral angles <10° between aromatic rings, stabilized by intramolecular hydrogen bonds. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .

Q. What are the standard protocols for assessing the compound’s stability under storage and experimental conditions?

Stability studies involve accelerated degradation tests under varied pH (1–13), temperature (4–40°C), and light exposure. HPLC is used to monitor decomposition products (e.g., hydrolysis of the carboxamide group or oxidation of the dihydropyridine ring). For long-term storage, lyophilization and storage in inert atmospheres (argon) at -20°C are recommended to prevent moisture-induced degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, benzyl group variations) affect biological activity and target binding?

Structure-activity relationship (SAR) studies indicate that:

- Fluorine at the 3-position of the phenyl ring enhances metabolic stability and hydrophobic interactions with target proteins (e.g., kinases).

- Benzyl group substitution (e.g., chloro, methyl) modulates steric hindrance and π-π stacking in enzyme active sites.

- Dihydropyridine ring oxidation to pyridine reduces activity, confirming the reduced ring’s role in redox-dependent mechanisms.

Computational docking (AutoDock, Schrödinger) and MD simulations predict binding affinities, validated via in vitro enzyme inhibition assays (IC₅₀ values) .

Q. How can contradictory data on the compound’s enzyme inhibition profiles be resolved?

Discrepancies in IC₅₀ values (e.g., COX-2 vs. PDE4 inhibition) often arise from assay conditions (buffer pH, enzyme source). To resolve contradictions:

- Standardize assay protocols : Use recombinant human enzymes and control for ATP/cofactor concentrations.

- Evaluate off-target effects : Employ selectivity panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity.

- Validate via orthogonal methods : Compare fluorescence-based assays with radiometric or SPR-based binding studies .

Q. What methodologies are recommended for studying the compound’s pharmacokinetics (PK) and metabolism in preclinical models?

- In vitro ADME : Use hepatic microsomes (human/rodent) to assess CYP450-mediated metabolism. LC-MS/MS quantifies major metabolites (e.g., hydroxylation at the benzyl group).

- In vivo PK : Administer via intravenous/oral routes in rodents; collect plasma/tissue samples for bioavailability (F%) and half-life (t₁/₂) calculations.

- Tissue distribution : Whole-body autoradiography or PET imaging with radiolabeled analogs (¹⁴C or ¹⁸F) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Salt formation : Hydrochloride or mesylate salts improve aqueous solubility.

- Nanoformulations : Encapsulate in liposomes or PLGA nanoparticles to enhance lymphatic uptake.

- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) at the carboxamide group for delayed release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.